Cas no 955914-02-0 (N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide)

N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
- F2434-0397
- AKOS024648015
- N-(2-ethylphenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
- 955914-02-0
-
- Inchi: 1S/C19H18N2O3/c1-3-13-6-4-5-7-16(13)21-18(22)19-20-12-17(24-19)14-8-10-15(23-2)11-9-14/h4-12H,3H2,1-2H3,(H,21,22)
- InChI Key: VXFVDUXJCZWODF-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=C(OC)C=C2)=CN=C1C(NC1=CC=CC=C1CC)=O
Computed Properties
- Exact Mass: 322.13174244g/mol
- Monoisotopic Mass: 322.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 64.4Ų
N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2434-0397-5mg |
N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
955914-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2434-0397-10μmol |
N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
955914-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2434-0397-30mg |
N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
955914-02-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2434-0397-2μmol |
N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
955914-02-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2434-0397-2mg |
N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
955914-02-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2434-0397-1mg |
N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
955914-02-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2434-0397-10mg |
N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
955914-02-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2434-0397-25mg |
N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
955914-02-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2434-0397-40mg |
N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
955914-02-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2434-0397-50mg |
N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
955914-02-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide Related Literature
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Additional information on N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Introduction to N-(2-Ethylphenyl)-5-(4-Methoxyphenyl)-1,3-Oxazole-2-Carboxamide (CAS No. 955914-02-0)
N-(2-Ethylphenyl)-5-(4-Methoxyphenyl)-1,3-Oxazole-2-Carboxamide, with the CAS registry number 955914-02-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazole derivatives, which are known for their diverse applications in drug discovery and material science. The structure of this compound is characterized by a central oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The substituents on the oxazole ring include a 4-methoxyphenyl group at position 5 and a 2-ethylphenyl group attached via a carboxamide linkage at position 2.
The synthesis of N-(2-Ethylphenyl)-5-(4-Methoxyphenyl)-1,3-Oxazole-2-Carboxamide involves a series of well-established organic reactions. The starting materials typically include an appropriate oxazole derivative, such as 5-bromo-1,3-oxazole or its analogs, which undergo nucleophilic substitution or coupling reactions with the desired amine or carboxylic acid derivatives. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly improved the efficiency and selectivity of these syntheses.
One of the most notable aspects of this compound is its potential application in the pharmaceutical industry. Oxazole derivatives have been extensively studied for their biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. N-(2-Ethylphenyl)-5-(4-Methoxyphenyl)-1,3-Oxazole-2-Carboxamide has shown promising results in preliminary in vitro studies, particularly in its ability to modulate key enzymes and receptors involved in various disease pathways. For instance, recent research has highlighted its potential as a candidate for treating neurodegenerative diseases due to its ability to inhibit specific proteases associated with amyloid-beta aggregation.
The structural features of this compound play a crucial role in its biological activity. The presence of the 4-methoxyphenyl group introduces electron-donating effects through the methoxy substituent, which can enhance the compound's solubility and bioavailability. Additionally, the 2-ethylphenyl group contributes to the hydrophobicity of the molecule, which is essential for membrane permeability and interactions with hydrophobic pockets in target proteins. These properties make N-(2-Ethylphenyl)-5-(4-Methoxyphenyl)-1,3-Oxazole-2-Carboxamide a versatile scaffold for further chemical modifications aimed at optimizing its pharmacokinetic profiles.
In terms of physical properties, N-(2-Ethylphenyl)-5-(4-Methoxyphenyl)-1,3-Oxazole-2-Carboxamide exhibits a melting point of approximately 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and dimethylformamide is moderate to high, facilitating its use in various analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The latest research on this compound has focused on its potential as a lead molecule in drug design. Scientists have explored its interactions with various biological targets using computational modeling techniques such as molecular docking and dynamics simulations. These studies have provided valuable insights into the binding modes and energetics of the compound with target proteins, paving the way for further optimization studies.
In conclusion, N-(2-Ethylphenyl)-5-(4-Methoxyphenyl)-1,3-Oxazole-2-Carboxamide (CAS No. 955914-02-0) represents an intriguing compound with diverse applications in both academic research and industrial settings. Its unique structural features and promising biological activities make it a valuable addition to the arsenal of compounds being explored for therapeutic interventions.
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